molecular formula C21H25N7O B12251660 N-benzyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

N-benzyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B12251660
M. Wt: 391.5 g/mol
InChI Key: PSWRKDPXOXVUIM-UHFFFAOYSA-N
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Description

N-benzyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazole ring fused with a pyridazine ring, making it a valuable molecule in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C21H25N7O

Molecular Weight

391.5 g/mol

IUPAC Name

N-benzyl-2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide

InChI

InChI=1S/C21H25N7O/c1-2-18-23-24-19-8-9-20(25-28(18)19)26-11-16-13-27(14-17(16)12-26)21(29)22-10-15-6-4-3-5-7-15/h3-9,16-17H,2,10-14H2,1H3,(H,22,29)

InChI Key

PSWRKDPXOXVUIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the preparation of 1,2,4-triazole-3(5)-carboxylates from acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride . This is followed by further transformations to introduce the pyridazine ring and other functional groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using microwave-mediated, catalyst-free methods. These methods involve the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and short reaction times . This approach is eco-friendly and demonstrates good functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide stands out due to its fused triazole-pyridazine structure, which imparts unique chemical and biological properties

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